Product packaging for 3-Phenylquinoline-2,4-dicarboxylic acid(Cat. No.:CAS No. 19585-90-1)

3-Phenylquinoline-2,4-dicarboxylic acid

Cat. No.: B188187
CAS No.: 19585-90-1
M. Wt: 293.27 g/mol
InChI Key: BEJHKUKBANBLMR-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Synthetic Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in drug discovery and materials science. researchgate.netchemrj.org Its rigid, planar structure provides a foundation for the development of molecules with a wide array of biological activities. The presence of the nitrogen atom imparts specific electronic properties and allows for various chemical modifications, making the quinoline nucleus a versatile template for designing novel compounds. chemrj.org

Derivatives of quinoline are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.net This has led to the development of numerous quinoline-based drugs. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

Overview of Quinoline-2,4-dicarboxylic Acid Derivatives in Synthetic Strategy

Within the vast family of quinoline derivatives, those bearing carboxylic acid groups at the 2 and 4 positions are of particular interest to synthetic chemists. These dicarboxylic acids serve as versatile intermediates for the synthesis of more complex molecules. The carboxylic acid moieties can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a diverse range of chemical space.

Several classical organic reactions have been developed for the synthesis of the quinoline nucleus, and these can be adapted to produce quinoline-2,4-dicarboxylic acid derivatives. These methods, including the Pfitzinger, Doebner, and Friedländer syntheses, offer different strategies for constructing the quinoline ring system from various starting materials. researchgate.netwikipedia.orgwikipedia.orgwikipedia.org More contemporary methods, such as metal-free, one-pot protocols, have also been developed to improve efficiency and sustainability. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO4 B188187 3-Phenylquinoline-2,4-dicarboxylic acid CAS No. 19585-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylquinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-16(20)14-11-8-4-5-9-12(11)18-15(17(21)22)13(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJHKUKBANBLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300381
Record name 3-phenylquinoline-2,4-dicarboxylic acid
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Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19585-90-1
Record name NSC136535
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylquinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Phenylquinoline 2,4 Dicarboxylic Acid and Analogues

Classical and Established Synthetic Routes to Quinoline-2,4-dicarboxylic Acids

The construction of the quinoline (B57606) ring system has been achieved through several named reactions, each offering a unique approach to assembling the bicyclic heterocycle from various acyclic or simpler cyclic precursors. Among the most significant and enduring methods for synthesizing quinoline carboxylic acids are the Pfitzinger reaction, the Doebner reaction, and the Friedländer condensation.

The Pfitzinger Reaction: Foundational Approaches

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a highly reliable method for producing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction typically involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.net

The fundamental mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin (or a substituted isatin) to form an intermediate isatinic acid (a keto-acid). wikipedia.orgijsr.net This intermediate then undergoes condensation with a carbonyl compound. The aniline (B41778) moiety of the opened isatin reacts with the ketone or aldehyde to form an imine or enamine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

To achieve a dicarboxylic acid product such as a quinoline-2,4-dicarboxylic acid, a pyruvic acid derivative is employed as the carbonyl component. The reaction between isatin and pyruvic acid itself, for instance, would lead to the formation of quinoline-2,4-dicarboxylic acid. The versatility of this method allows for the synthesis of a wide array of analogues by selecting appropriately substituted isatins and carbonyl compounds. researchgate.net

Reactant 1Reactant 2BaseProductRef
IsatinPyruvic AcidKOHQuinoline-2,4-dicarboxylic acid wikipedia.org
Substituted Isatinα-Keto acidBase (e.g., KOH)Substituted quinoline-2,4-dicarboxylic acid researchgate.net

Modifications to the classical Pfitzinger reaction have been developed to expand its scope and improve its efficiency. One notable variation involves the use of enaminones as the active methylene (B1212753) component instead of traditional 1,3-dicarbonyl compounds. researchgate.net Enaminones can react with isatin under basic conditions (e.g., aqueous NaOH or KOH) in a one-pot cascade reaction to afford quinoline-4-carboxylic acids. researchgate.net This approach has been successfully used to synthesize various 3-aroyl-quinoline-4-carboxylic acids. researchgate.net The use of enaminones provides an alternative and sometimes more accessible route to complex quinoline structures. researchgate.net

Reactant 1Reactant 2Catalyst/BaseProduct TypeRef
IsatinEnaminoneaq. KOH or NaOH3-Aroylketone quinoline-4-carboxylic acid researchgate.net
5-R-Isatins3-Morpholino-1-phenylprop-2-en-1-oneTrimethylchlorosilaneEthyl 3-benzoyl-6-R-quinoline-4-carboxylate researchgate.net

Doebner Reaction and Related Three-Component Condensations for Substituted Quinoline Carboxylic Acids

The Doebner reaction, reported by Oscar Doebner in 1887, is a three-component reaction that synthesizes quinoline-4-carboxylic acids (also known as cinchoninic acids). sci-hub.sescientific.net It serves as a powerful alternative to the Pfitzinger reaction. wikipedia.org

The Doebner reaction involves the condensation of an aromatic amine (aniline), an aromatic aldehyde, and pyruvic acid. wikipedia.orgtandfonline.com To synthesize the target molecule, 3-phenylquinoline-2,4-dicarboxylic acid, an aniline would be reacted with benzaldehyde (B42025) and a derivative of pyruvic acid that contains an additional carboxyl group, or a precursor that leads to it. More commonly for simpler structures, the reaction of aniline, benzaldehyde, and pyruvic acid yields 2-phenylquinoline-4-carboxylic acid. scientific.netnih.gov The phenyl group at the 3-position would arise from using a reactant that introduces this substituent during the condensation.

The reaction mechanism is not known with absolute certainty, but a likely pathway involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org Subsequent cyclization and dehydration lead to the quinoline ring. wikipedia.org This multicomponent approach is highly convergent and allows for significant structural diversity in the final product based on the choice of the three starting materials. nih.govresearchgate.net Recent advancements have focused on developing more efficient catalysts, such as iron(III) trifluoromethanesulfonate (B1224126), to promote the reaction under milder conditions. scientific.net

Aniline ComponentAldehyde ComponentCarbonyl ComponentCatalyst/ConditionsProduct TypeRef
AnilineBenzaldehydePyruvic AcidEthanol (B145695), reflux2-Phenylquinoline-4-carboxylic acid scientific.net
Substituted AnilineSubstituted AldehydePyruvic AcidBF3·THF, MeCNSubstituted quinoline-4-carboxylic acid nih.govacs.org
AnilineAldehydePyruvic AcidFe(OTf)3, Ethanol2-Substituted quinoline-4-carboxylic acid scientific.net

Friedländer Condensation and its Applications in Quinoline Synthesis

The Friedländer synthesis, first described by Paul Friedländer in 1882, is one of the most direct methods for obtaining quinolines. researchgate.netorganicreactions.orgjk-sci.com The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a second carbonyl compound that possesses an active α-methylene group, followed by cyclodehydration. researchgate.neteurekaselect.comorganic-chemistry.org

This method is highly valued for its operational simplicity and the general availability of starting materials. jk-sci.com The synthesis of a this compound via the Friedländer route would conceptually involve the reaction of a 2-aminoaryl ketone with a carbonyl compound capable of forming the C2 and C3 of the quinoline ring along with their respective substituents. For instance, reacting a 2-aminobenzophenone (B122507) derivative with an α-keto-dicarboxylic acid ester, followed by cyclization and hydrolysis, could potentially yield the target structure.

The reaction mechanism can proceed through two primary pathways. One involves an initial aldol (B89426) condensation followed by the formation of an imine and subsequent cyclization. wikipedia.org The alternative pathway begins with the formation of a Schiff base between the two reactants, followed by an intramolecular aldol-type condensation. wikipedia.org The Friedländer synthesis and its extensions, such as the Pfitzinger reaction, represent a family of powerful tools for constructing the quinoline core. organicreactions.org

2-Aminoaryl CarbonylActive Methylene CompoundCatalystProduct TypeRef
o-AminobenzaldehydeAcetaldehydeNaOHQuinoline researchgate.netorganicreactions.org
o-Aminoaryl aldehyde/ketoneKetone with α-methyleneAcid or BaseSubstituted Quinoline jk-sci.comorganic-chemistry.org
2-AminobenzophenoneKetonesCholine chloride-zinc chloridePolysubstituted Quinolines researchgate.net

Modern and Catalytic Strategies for Quinoline-2,4-dicarboxylic Acid Synthesis

Contemporary approaches to synthesizing the quinoline-2,4-dicarboxylic acid core have shifted from classical, often harsh, methods to more sophisticated catalytic systems. These modern strategies offer significant advantages, including milder reaction conditions, higher yields, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of quinoline rings. Metals like palladium, copper, rhodium, and cobalt are instrumental in facilitating key bond-forming reactions, leading to the quinoline core through various annulation (ring-forming) and cyclization pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for introducing substituents like the phenyl group in this compound. The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a prominent example. youtube.comyoutube.com This reaction is valued for its mild conditions and the environmental compatibility of boronic acids. youtube.com

The general catalytic cycle for a Suzuki reaction involves three main steps:

Oxidative Addition : A palladium(0) complex reacts with an organic halide, inserting the palladium into the carbon-halogen bond to form a palladium(II) species. youtube.commdpi.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically assisted by a base. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.commdpi.com

This methodology has been successfully applied to the synthesis of various aryl-quinolines. For instance, Suzuki-Miyaura coupling of bromoquinolines with substituted phenylboronic acids, using catalysts like dichlorobis(triphenylphosphine)palladium(II), has yielded aryl-substituted quinolines in high yields. researchgate.net Similarly, palladium-catalyzed carbonylative cyclization of iodoanilines with alkynes can produce substituted quinolin-2(1H)-ones, which are precursors to quinoline systems. nih.gov The choice of palladium source, ligands, and base is critical for optimizing the reaction, with complexes like Pd(dppf)Cl₂ often showing high efficacy. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

Catalyst System Reactants Product Type Yield Reference
Pd(PPh₃)₄, Cs₂CO₃ Bromoquinolines, Phenylboronic acids Aryl-quinolines 68-82% researchgate.net
Pd(dba)₂, TMEDA o-Iodoanilines, Internal alkynes 3,4-disubstituted quinolin-2(1H)-ones 11-57% nih.gov

Copper catalysis provides an economical and efficient alternative for constructing quinoline rings. Copper-catalyzed reactions often proceed via oxidative annulation, where C-H bonds are activated and new rings are formed. mdpi.com These methods are attractive for their ability to build complex quinoline structures from simpler, readily available starting materials. mdpi.com

One notable strategy involves the copper-catalyzed [3 + 2 + 1] annulation of anthranils with phenylacetaldehydes, using dioxygen as a terminal oxidant, to produce 8-acylquinolines. mdpi.com Another approach is the copper-mediated tandem reaction involving a Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile, followed by amination and intramolecular cyclization to yield substituted quinolines. rsc.org Furthermore, copper has been shown to catalyze the oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE), where DCE acts as both a solvent and a vinyl equivalent to form a new six-membered ring. nih.govacs.org

Table 2: Copper-Catalyzed Quinoline Synthesis Methods

Catalyst Reaction Type Reactants Product Type Reference
Cu(OAc)₂ One-pot generation Saturated ketones, Anthranils 3-substituted quinolines mdpi.com
CuI Intramolecular oxidative cyclization N-(2-alkenylaryl) enamines 2-trifluoromethylquinolines mdpi.com
Cu(0), AgOTf [3 + 2 + 1] annulation Anthranils, Phenylacetaldehydes 8-acylquinolines mdpi.com

Rhodium and cobalt, part of the group 9 transition metals, have emerged as powerful catalysts for C-H activation and functionalization, enabling novel routes to quinoline derivatives. researchgate.net These metals can catalyze the amidation of C-H bonds, which can then be followed by cyclization to form quinolone structures. snnu.edu.cnacs.org

For example, both cobalt(III) and rhodium(III) catalysts have been shown to effectively catalyze the C-H amidation of aryl enaminones. snnu.edu.cn The resulting amidated intermediate can undergo a subsequent hydrolysis-cyclization reaction to afford 4-quinolones in a telescoping (one-pot) sequence. snnu.edu.cn Rhodium catalysts, such as [Cp*RhCl₂]₂, often exhibit high efficiency and selectivity in these transformations. snnu.edu.cnsnnu.edu.cn While both metals can facilitate these reactions, rhodium(III)-catalyzed systems sometimes proceed under more moderate conditions with a broader substrate scope compared to their cobalt(III) counterparts. snnu.edu.cn These C-H activation strategies represent a highly atom-economical approach to building the quinoline core, as they avoid the need for pre-functionalized starting materials. researchgate.net

Table 3: Comparison of Rhodium and Cobalt Catalysis in Quinolone Synthesis

Catalyst Reaction Type Substrates Product Key Feature Reference
[CpCo(CO)I₂] C-H Amidation/Cyclization Aryl enaminones, Dioxazolones 4-Quinolones Cost-effective 3d metal catalysis snnu.edu.cnacs.org
[CpRhCl₂]₂ C-H Amidation/Cyclization Aryl enaminones, Dioxazolones 4-Quinolones Often higher efficiency and selectivity snnu.edu.cnacs.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has become a valuable tool for accelerating the synthesis of heterocyclic compounds, including quinoline carboxylic acids. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net

The synthesis of quinoline-4-carboxylic acid derivatives has been efficiently achieved through a one-pot, three-component reaction of an aromatic aldehyde, a substituted aniline, and pyruvic acid under microwave irradiation. researchgate.net This method, often catalyzed by an organocatalyst like p-toluenesulfonic acid, highlights the synergy between microwave heating and efficient catalysis. researchgate.net Similarly, diversely substituted quinoline hybrids have been prepared via microwave-assisted, one-pot, three-component reactions in DMF, demonstrating the versatility of this approach. acs.org The key advantages include shorter reaction times (often minutes instead of hours), higher yields, and simplified product purification, making it a highly efficient strategy. nih.govresearchgate.net

Table 4: Efficiency Gains with Microwave-Assisted Quinoline Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Synthesis of 2,4-dimethoxy-THPQs Slower Faster Higher product yield nih.gov
Synthesis of 2-styryl-4-quinolinecarboxylic acids Longer 2 minutes Good to excellent yields (60-90%) researchgate.net
Three-component synthesis of quinoline-4-carboxylic acids Hours Minutes Higher yield, simple work-up researchgate.net

Green Chemistry Principles in Quinoline Carboxylic Acid Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of quinoline carboxylic acids. ijpsjournal.com This involves the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions. researchgate.netijpsjournal.com

One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.net A modified Doebner reaction for producing 4-quinoline carboxylic acids has been developed using p-toluenesulfonic acid (p-TSA) as an efficient catalyst in a green solvent system of water and ethylene (B1197577) glycol. researchgate.net This approach offers mild reaction conditions, excellent conversion rates, and short reaction times. researchgate.net The use of organocatalysts like p-TSA is advantageous as they are often non-hazardous and readily available. researchgate.net Combining these green principles, such as using a recyclable catalyst in an eco-friendly solvent under microwave irradiation, represents a state-of-the-art approach to the sustainable synthesis of quinoline carboxylic acid derivatives. researchgate.net

Solvent Effects and Sustainable Reaction Conditions

The choice of solvent and reaction conditions plays a pivotal role in the synthesis of quinoline derivatives, impacting reaction efficiency, yield, and environmental footprint. Traditional methods often rely on harsh conditions, such as high temperatures and hazardous solvents. acs.org Modern synthetic chemistry emphasizes the development of sustainable protocols that minimize waste and energy consumption. acs.orgscienceopen.com

Research into the synthesis of quinoline-4-carboxylic acids, such as the Doebner reaction, has demonstrated the efficacy of using greener solvents like ethanol. scientific.net Protic solvents, including ethanol, can facilitate the cycloisomerization of quinoline precursors, a key step in forming the heterocyclic ring system. nih.gov In some cases, using an excess of a reagent like acetic acid can serve as both a catalyst and a solvent, improving yields over traditional solvents like ethanol. researchgate.net

Sustainable approaches for quinoline synthesis extend beyond solvent choice to include the use of alternative energy sources and catalysts. Microwave irradiation, for instance, has been shown to increase reaction efficiency, significantly reducing reaction times. mdpi.commdpi.com Electrochemically assisted methods, such as the Friedländer reaction, represent a highly sustainable strategy, proceeding without the need for external chemical reagents by using an electric current to drive the transformation. rsc.org

The use of reusable or environmentally benign catalysts is another cornerstone of green quinoline synthesis. Catalysts like the solid acid Nafion NR50 have been effectively used in ethanol under microwave conditions. mdpi.commdpi.com Similarly, iron(III) trifluoromethanesulfonate [Fe(OTf)3] has been employed as an efficient, recoverable, and reusable catalyst for the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid, avoiding harmful organic solvents. scientific.net

Interactive Table: Sustainable Synthesis Methods for Quinoline Analogues

Synthesis Type Compound Type Catalyst / Conditions Solvent Key Advantages Yield Source
Doebner Reaction 2-Phenylquinoline-4-carboxylic acid Fe(OTf)3 (15 mol%) Ethanol Recoverable catalyst, short reaction time Good scientific.net
Friedländer Reaction Polysubstituted quinolines Nafion NR50 Ethanol Reusable solid acid catalyst, microwave heating Good to Excellent mdpi.com
Friedländer Reaction Various substituted quinolines Constant-current electrolysis - Reagent-free, mild conditions, high atom economy Good to Excellent rsc.org
Doebner-type Reaction 2,3-Dialkylquinolines Nafion® NR50 Ethanol Microwave irradiation, environmentally friendly Good to Excellent mdpi.com

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of complex molecules like this compound and for designing novel synthetic routes.

The synthesis of 2-phenylquinoline-4-carboxylic acid and its analogues is often achieved through classic named reactions like the Pfitzinger or Doebner reactions. nih.govnih.gov The Pfitzinger reaction, which produces 2-substituted quinoline-4-carboxylic acids, typically involves the condensation of isatin with a carbonyl compound. nih.gov The mechanism commences with the base-catalyzed hydrolysis and opening of the isatin ring to form an amino ketoacid intermediate. This intermediate then undergoes condensation with a second carbonyl compound (e.g., a substituted acetophenone) to form a Schiff base (imine). An intramolecular aldol-type condensation followed by dehydration (aromatization) yields the final quinoline ring system. nih.gov

The Doebner reaction follows a similar pathway, involving the condensation of an aniline, an aldehyde, and pyruvic acid. scientific.netnih.gov The reaction is believed to proceed through the formation of an imine from the aniline and aldehyde, which then reacts with the enolate of pyruvic acid. Subsequent cyclization onto the aromatic ring and dehydration leads to the quinoline-4-carboxylic acid product. nih.gov

More advanced strategies involve transition-metal-catalyzed annulation. mdpi.com For example, rhodium-catalyzed methods can facilitate C-H bond activation of an aniline derivative, followed by cyclization with an alkyne to form the quinoline ring. mdpi.com Another approach is the [4+2] cycloaddition (Povarov reaction), where an aniline, an aldehyde, and an alkene react to form a tetrahydroquinoline, which is subsequently oxidized to the quinoline. nih.govacs.org This reaction proceeds via an imine intermediate formed from the aniline and aldehyde, which then acts as a dienophile in a reaction with an electron-rich alkene. acs.org

The construction of the quinoline ring in reactions like the Pfitzinger, Doebner, and Friedländer syntheses pivots on the formation of key reactive intermediates. nih.govresearchgate.net The initial condensation between an amine (like aniline or an amino-intermediate from isatin) and a carbonyl compound generates a Schiff base (imine) intermediate. nih.govresearchgate.net This imine can exist in equilibrium with its enamine tautomer.

These intermediates are central to the subsequent ring-closing step. In many mechanisms, the enamine acts as the nucleophile in an intramolecular aldol or Mannich-type reaction to form the new six-membered ring. nih.gov Alternatively, the aromatic ring of the aniline moiety can perform an electrophilic aromatic substitution, attacking a carbonyl group activated by a catalyst or protonation. youtube.com Kinetic studies of the Combes reaction (condensation of an aniline with a β-diketone) have shown that the rate of consumption of the imine and enamine intermediates matches the rate of quinoline formation, indicating that the cyclization (annulation) step is rate-determining. researchgate.net

In other mechanistic pathways, such as the Povarov reaction, an iminium ion is a crucial intermediate. acs.orgnih.gov This electron-deficient species is generated from the protonation of the initial imine and is highly reactive towards electron-rich alkenes in a [4+2] cycloaddition. acs.org Electrochemical methods may involve radical intermediates, while certain metal-catalyzed reactions proceed through the formation of organometallic or carbene intermediates. mdpi.comrsc.orgnih.gov

Interactive Table: Key Intermediates in Quinoline Synthesis

Synthesis Type Key Intermediate(s) Role in Ring Construction Source
Pfitzinger / Doebner Schiff Base (Imine) / Enamine Formed from condensation; the enamine acts as the nucleophile for intramolecular cyclization. nih.govnih.govresearchgate.net
Povarov ([4+2] Cycloaddition) Iminium Ion Acts as the dienophile, reacting with an alkene to form the heterocyclic ring. acs.orgnih.gov
Combes Reaction Imine and Enamine Formation and subsequent consumption are linked to the rate-determining annulation step. researchgate.net
Electrochemically Assisted Radical Cation / Imine Amine is oxidized to a radical cation or imine, which then undergoes cyclization. rsc.orgacs.org

Derivatization and Functionalization Strategies of the 3 Phenylquinoline 2,4 Dicarboxylic Acid Core

Chemical Modifications of the Carboxylic Acid Moieties

The presence of two carboxylic acid groups at the 2- and 4-positions of the quinoline (B57606) ring offers prime sites for derivatization. These acidic functional groups can be readily converted into a range of other functionalities, significantly altering the molecule's steric and electronic properties.

Esterification Reactions of Carboxylate Groups

Esterification is a fundamental transformation for modifying carboxylic acids. beckfoot.org In the context of 3-phenylquinoline-2,4-dicarboxylic acid, the conversion of one or both carboxylate groups into esters can enhance lipophilicity, modulate solubility, and provide handles for further reactions.

The Fischer esterification is a common method employed for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves treating the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

Reactant Alcohol Catalyst Product
This compound Methanol H₂SO₄ Dimethyl 3-phenylquinoline-2,4-dicarboxylate

The reactivity of the two carboxylic acid groups may differ due to their distinct electronic environments, potentially allowing for selective mono-esterification under carefully controlled conditions.

Amide Formation and Amidation Protocols

The conversion of the carboxylic acid groups to amides is another critical derivatization strategy, often leading to compounds with significant biological activity. nih.gov Direct reaction between a carboxylic acid and an amine is typically inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com Therefore, coupling agents are generally required to facilitate amide bond formation. orgoreview.com

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. orgoreview.commasterorganicchemistry.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to yield the desired amide and dicyclohexylurea as a byproduct. youtube.com Other modern coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are also employed, often in combination with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. masterorganicchemistry.com

Table 2: Common Coupling Agents for Amide Formation

Coupling Agent Full Name Byproduct
DCC Dicyclohexylcarbodiimide Dicyclohexylurea
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea (B33335)

Regioselective Substitution and Annulation on the Quinoline Ring System

Beyond modification of the carboxylic acid groups, the quinoline ring itself provides opportunities for further functionalization. Introducing substituents at specific positions or building additional fused ring systems can dramatically alter the molecular architecture and properties.

Introduction of Substituents at the Quinoline Positions (e.g., C6, C7, C8)

The introduction of various substituents onto the quinoline core is a key strategy for exploring structure-activity relationships. For instance, studies on related 2-phenyl-4-quinolone-3-carboxylic acid derivatives have shown that the nature and position of substituents on the quinoline ring can significantly impact their biological activity. nih.gov Electrophilic aromatic substitution reactions can be employed to introduce groups such as nitro, halogen, or alkyl groups onto the benzo portion of the quinoline ring system. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

Formation of Fused Heterocyclic Systems from Quinoline Derivatives (e.g., Pyrazolines, Pyrimidinones)

The dicarboxylic acid or its derivatives can serve as precursors for the construction of more complex fused heterocyclic systems. For example, the ester or acid chloride derivatives of this compound could potentially react with hydrazine (B178648) or its derivatives to form pyrazolo-fused quinolines. mdpi.com The formation of pyrazolines, five-membered nitrogen-containing heterocycles, often proceeds through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. researchgate.netdergipark.org.trwikipedia.org By analogy, suitably functionalized quinoline derivatives could undergo cyclization reactions to yield novel fused systems.

Similarly, reactions with urea or thiourea (B124793) could lead to the formation of pyrimidinone- or thiopyrimidinone-fused quinolines. These annulation strategies open up avenues to novel polycyclic aromatic systems with potentially unique photophysical or biological properties.

Preparation of Advanced Synthetic Precursors and Building Blocks

The derivatized forms of this compound are valuable as advanced synthetic precursors for the construction of more complex molecules. For example, the diester derivatives can undergo selective reduction of one or both ester groups to the corresponding alcohols. These alcohols can then be further functionalized, for instance, by conversion to halides or tosylates, to serve as electrophilic sites in subsequent cross-coupling reactions.

Furthermore, the dicarboxylic acid itself can be a precursor to the corresponding di-acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting highly reactive di-acid chloride is a versatile building block that can readily react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to generate a diverse array of complex quinoline derivatives. These precursors are instrumental in the modular synthesis of targeted molecular architectures.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. This method has been instrumental in characterizing this compound derivatives, offering detailed insights into their molecular conformation and the forces that dictate their crystal lattice architecture.

Elucidation of Molecular Conformation and Crystal Packing Architectures

X-ray diffraction studies reveal the spatial orientation of atoms and functional groups within the molecule. For instance, in the structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the quinoline and toluene (B28343) rings is 25.29 (7)°, while the carboxylic acid group is twisted at an angle of 45.05 (13)° relative to the quinoline plane. nih.gov This non-planar conformation is a common feature in this class of compounds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal structures of this compound derivatives is significantly influenced by a variety of non-covalent interactions.

π-π Stacking: Aromatic rings in close proximity can engage in π-π stacking interactions, which are crucial for the stability of many organic crystals. uncw.edunih.govmdpi.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. In the context of quinoline derivatives, π-π stacking can occur between the quinoline rings of adjacent molecules or between the quinoline ring and the phenyl substituent. researchgate.netuncw.edu The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions, with typical distances falling in the range of 3.4 to 3.8 Å. researchgate.net These stacking interactions contribute to the formation of columnar or layered structures within the crystal. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation

In addition to single-crystal X-ray diffraction, a suite of spectroscopic techniques is employed to confirm the structures of newly synthesized this compound derivatives and to provide information about their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in this compound derivatives are influenced by the electronic effects of the substituents on the quinoline and phenyl rings. eurjchem.comrsc.orgrsc.org For example, the protons on the quinoline ring typically appear in the aromatic region of the spectrum, with specific chemical shifts and coupling patterns that can be used to determine the substitution pattern. eurjchem.comnih.gov The carboxylic acid proton is usually observed as a broad singlet at a downfield chemical shift, often above 10 ppm. eurjchem.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of their substituents. eurjchem.comrsc.orgrsc.org The carbonyl carbons of the carboxylic acid groups typically resonate at around 165-170 ppm. eurjchem.com The carbon atoms of the quinoline and phenyl rings give rise to a series of signals in the aromatic region of the spectrum. eurjchem.comrsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish correlations between different nuclei in the molecule, aiding in the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-Acetyl-2-phenyl-3-methylquinoline-4-carboxylic acid2.65 (s, 3H, CH₃), 7.16-7.45 (m, 6H, Ar-H), 7.67 (t, 2H, Ar-H), 7.98 (d, 2H, H-Ar), 8.22 (d, 1H, CH quinoline), 8.41 (d, 1H, CH quinoline), 9.45 (s, 1H, CH quinoline), 12.82 (s, 1H, COOH)26.45 (CH₃), 127.70 (Ar-C), 128.22 (Ar-C), 128.53 (Ar-C), 128.78 (Ar-C), 129.02 (Ar-C), 129.37 (Ar-C), 129.58 (CH-CH-CN), 133.46 (Ar-C-C), 135.78 (C-COOH), 166.50 (COOH), 189.12 (C=O) eurjchem.com
6-Acetyl-2-(furan-2-yl)-3-phenylquinoline-4-carboxylic acid2.65 (s, 3H, CH₃), 6.32 (t, 1H, H-furyl), 7.30 (t, 1H, H-Ar), 7.35 (t, 2H, H-Ar), 7.70 (d, 2H, H-Ar), 7.75 (d, 1H, H-furyl), 7.95 (d, 1H, H-furyl), 8.22 (d, 1H, CH quinoline), 8.42 (d, 1H, CH quinoline), 9.66 (s, 1H, CH quinoline), 10.68 (s, 1H, COOH)26.49 (1C, CH₃), Other signals not fully reported eurjchem.com
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid3.85 (d, J = 7.7 Hz, 3H), 7.13 (d, J = 8.5 Hz, 2H), 7.66 (t, J = 7.6 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 8.12 (d, J = 8.4 Hz, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.41 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 13.97 (s, 1H)Not reported in the provided text nih.gov
2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid7.76 (t, J = 7.6 Hz, 1H), 7.91 (dd, J = 20.8, 8.0 Hz, 3H), 8.21 (d, J = 8.4 Hz, 1H), 8.53 (d, J = 8.7 Hz, 3H), 8.68 (d, J = 8.5 Hz, 1H), 14.13 (s, 1H)Not reported in the provided text nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ieeesem.comgsconlinepress.com The IR spectra of this compound derivatives are characterized by several key absorption bands. eurjchem.comresearchgate.net

The most prominent feature is the very broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often involved in hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid carbonyl group typically appears as a strong band in the range of 1670-1710 cm⁻¹. eurjchem.comieeesem.comlibretexts.org The exact position of this band can be influenced by conjugation and hydrogen bonding. libretexts.org Other characteristic bands include those for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (typically in the 1500-1600 cm⁻¹ region), and C-O stretching vibrations. eurjchem.comieeesem.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic Acid (O-H)Stretching (H-bonded)2500-3300 (very broad) libretexts.org
Carboxylic Acid (C=O)Stretching1670-1710 eurjchem.comieeesem.comlibretexts.org
Aromatic (C-H)Stretching3000-3100 instanano.com
Aromatic (C=C)Stretching1500-1600 eurjchem.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. chempap.orgresearchgate.net In the mass spectra of this compound derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. nih.govchempap.org

The fragmentation of these molecules under electron impact often involves characteristic losses of small molecules or radicals. A common fragmentation pathway is the loss of a carboxyl group (•COOH, 45 mass units) or carbon dioxide (CO₂, 44 mass units) from the molecular ion. chempap.org Further fragmentation may involve the loss of HCN from the quinoline ring. chempap.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy, providing further confirmation of the proposed structure. nih.govmdpi.com

Research Applications and Findings

There is a notable absence of published research specifically detailing the applications or biological activity of 3-Phenylquinoline-2,4-dicarboxylic acid. The majority of research in this area has focused on other derivatives of quinoline (B57606) carboxylic acids.

For instance, various 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as antibacterial and anticancer agents. nih.govmdpi.com The broader class of quinoline-2,4-dicarboxylic acid derivatives has been investigated for their ability to act as mimics of glutamate. researchgate.net

The lack of specific research on this compound presents a clear opportunity for future investigation. Its unique substitution pattern may confer interesting biological or material properties that have yet to be discovered. Further synthetic exploration and biological screening of this compound are warranted to fully understand its potential.

Computational and Theoretical Investigations of 3 Phenylquinoline 2,4 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-Phenylquinoline-2,4-dicarboxylic acid, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. These calculations are typically performed using software packages like Gaussian, and a common functional for such organic molecules is B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for drug-like molecules.

Geometry Optimization and Energetic Profiles

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles between the quinoline (B57606) core, the phenyl group, and the two carboxylic acid moieties.

A hypothetical table of key optimized geometric parameters for the lowest energy conformer of this compound is presented below. This data is illustrative and would need to be confirmed by actual DFT calculations.

ParameterPredicted Value
Dihedral Angle (Quinoline-Phenyl)~45-60°
C2-C(OOH) Bond Length~1.50 Å
C4-C(OOH) Bond Length~1.51 Å
Intramolecular H-bond distance (O-H···O)~1.8-2.2 Å

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline and phenyl rings, while the LUMO would likely be distributed over the entire π-system, with significant contributions from the electron-withdrawing carboxylic acid groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

The following table illustrates the kind of data that would be generated from an FMO analysis of this compound. The values are hypothetical and based on trends observed in similar quinoline derivatives.

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-2.0 to -3.0
HOMO-LUMO Gap (ΔE)3.5 to 5.5

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target like a protein or DNA.

Prediction of Binding Interactions with Biological Macromolecules (e.g., proteins, DNA)

Given that various quinoline derivatives have shown promise as inhibitors of enzymes like DNA gyrase and histone deacetylases (HDACs), it is plausible that this compound could also exhibit inhibitory activity against such targets. Molecular docking studies would be instrumental in exploring these possibilities.

A docking simulation would involve placing a 3D model of this compound into the active site of a target protein. The simulation would then explore different binding poses and score them based on factors like intermolecular energies, which include hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The two carboxylic acid groups of the molecule would be expected to be key players in forming hydrogen bonds with amino acid residues in a protein's active site. The phenyl group could engage in hydrophobic or π-stacking interactions.

A hypothetical docking study of this compound with a protein kinase might yield the following predicted interactions:

Amino Acid ResidueInteraction TypePredicted Distance (Å)
LysineHydrogen Bond with COOH at C2~2.8
Aspartic AcidHydrogen Bond with COOH at C4~2.9
Phenylalanineπ-π Stacking with Phenyl Ring~3.5
ValineHydrophobic Interaction with Quinoline~4.0

Conformational Dynamics and Energetics in Complex Systems

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation would track the movements of all atoms in the system, providing a more realistic representation of the binding event and the stability of the complex in a simulated physiological environment.

For this compound bound to a protein, an MD simulation could reveal how the ligand and the protein's active site adapt to each other. It could also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. Analysis of the conformational dynamics would show whether the initial docked pose is stable or if the ligand explores other binding modes within the active site. Studies on similar heterocyclic compounds have successfully used MD simulations to confirm the stability of predicted binding modes.

Coordination Chemistry and Metal Complexation Studies of Quinoline 2,4 Dicarboxylic Acid As a Ligand

Quinoline-2,4-dicarboxylic Acid as a Multidentate N,O-Donor Ligand

Quinoline-2,4-dicarboxylic acid (Qdca²⁻ in its deprotonated form) is a multidentate ligand, meaning it can bind to a metal center through multiple atoms simultaneously. nih.govnih.gov Specifically, it acts as an N,O-donor ligand, utilizing the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms from its two carboxylate groups for coordination. nih.govmdpi.com The presence of both a rigid heterocyclic ring and flexible carboxylate groups allows for a variety of coordination modes. researchgate.net

The versatility of Qdca²⁻ is a key factor in the formation of diverse coordination polymers. researchgate.net It can function solely as a bridging ligand, connecting two or more metal centers, or as a bridging-chelating ligand, where it both bridges metal ions and forms a chelate ring with a single metal ion through the nitrogen and an adjacent carboxylate oxygen. nih.govnih.gov Research has identified at least seven distinct coordination modes for the Qdca²⁻ ligand, primarily arising from the different ways the carboxylate groups can bind to metal centers. nih.govnih.gov These varied coordination behaviors, influenced by factors such as reaction temperature, lead to a rich structural diversity in the resulting metal-organic frameworks. nih.govmdpi.com

For instance, in coordination polymers with lanthanide ions, the Qdca²⁻ ligand has been observed to bind two to five metal centers simultaneously. nih.govnih.gov The orientation of the carboxylate groups relative to the quinoline ring can also vary, further contributing to the structural complexity. In one documented case, the carboxylate group at position 2 was rotated by 25.40° from the quinoline ring plane, while the group at position 4 was rotated by 35.88°. nih.gov This flexibility allows the ligand to adapt to the coordination preferences of different metal ions, leading to the formation of intricate three-dimensional structures. mdpi.com

Synthesis and Characterization of Metal(II) Complexes

The synthesis of metal complexes with quinoline-2,4-dicarboxylic acid has been successfully achieved, particularly with lanthanide(III) ions. nih.govmdpi.com A common method for synthesizing these complexes is the hydrothermal technique, where reactions are carried out in aqueous solutions at elevated temperatures and pressures. nih.govmdpi.com This method has been employed to create a series of novel 3D coordination polymers with the general formula [Ln₂(Qdca)₃(H₂O)ₓ]·yH₂O, where Ln represents lanthanide ions such as Nd(III), Eu(III), Tb(III), and Er(III). nih.govnih.gov

The characterization of these metal complexes involves a range of analytical techniques to determine their composition, structure, and properties. Elemental analysis is used to confirm the empirical formula of the synthesized compounds. nih.govmdpi.com Single-crystal and powder X-ray diffraction methods are crucial for elucidating the crystal structure and the coordination environment of the metal ions. nih.govmdpi.com

Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), provide information about the thermal stability of the complexes and the role of water molecules in their structures. nih.govmdpi.com Spectroscopic methods, including ATR/FTIR, UV/Vis, and luminescence spectroscopy, are used to investigate the bonding between the ligand and the metal ion and to study the photophysical properties of the resulting materials. nih.govmdpi.com For example, europium complexes of quinoline-2,4-dicarboxylic acid have been shown to exhibit emission in the visible region, while neodymium and erbium complexes emit in the near-infrared (NIR) range. nih.gov

Formation of Coordination Polymers and Supramolecular Architectures

The ability of quinoline-2,4-dicarboxylic acid to act as a versatile bridging and chelating ligand facilitates the formation of intricate coordination polymers and supramolecular architectures. nih.gov These are extended structures where metal ions are linked by the organic ligand to form one-, two-, or three-dimensional networks.

In the case of lanthanide complexes with Qdca²⁻, three-dimensional coordination polymers are commonly formed. nih.govmdpi.com The specific architecture of these polymers can be influenced by the choice of lanthanide ion and the synthesis conditions, particularly the temperature. mdpi.com For instance, a neodymium(III) coordination polymer with the formula [Nd₂(Qdca)₃(H₂O)₃] was found to crystallize in the orthorhombic space group Pna2₁, featuring two crystallographically independent neodymium atoms, both of which are eight-coordinated. mdpi.com

Metal IonFormulaCrystal SystemSpace GroupDimensionality
Nd(III)[Nd₂(Qdca)₃(H₂O)₃]OrthorhombicPna2₁3D
Eu(III)[Eu₂(Qdca)₃(H₂O)₄]·H₂OTriclinicP-13D
Tb(III)[Tb₂(Qdca)₃(H₂O)₄]·H₂OTriclinicP-13D
Er(III)[Er₂(Qdca)₃(H₂O)₄]·4H₂OTriclinicP-13D

The synthesis temperature has been identified as a critical parameter that can induce structural transformations in coordination polymers based on quinoline-2,4-dicarboxylic acid. mdpi.com Studies on the hydrothermal synthesis of lanthanide-Qdca complexes at different temperatures (100, 120, and 150 °C) have revealed that an increase in temperature can lead to the formation of different crystalline phases and more hydrated compounds. nih.govmdpi.com

This temperature effect is attributed to the influence on the denticity and conformation of the quinoline-2,4-dicarboxylate ligand, which in turn dictates the final structure of the coordination polymer. nih.govmdpi.com For example, with neodymium(III) and europium(III) ions, different types of coordination polymers were formed at different temperatures. mdpi.com At 100 °C, a neodymium complex of the type [Nd₂(Qdca)₃(H₂O)₃] was formed, while at higher temperatures, a different phase with the formula [Nd₂(Qdca)₃(H₂O)₄]·H₂O was observed. mdpi.com This demonstrates that temperature can be a tool to control the self-assembly process and to target specific supramolecular architectures. mdpi.com

Electrocatalytic Applications of Quinoline-Dicarboxylate Metal Complexes

While research on the electrocatalytic applications of metal complexes specifically with quinoline-2,4-dicarboxylic acid is still emerging, studies on related quinoline-dicarboxylate complexes have shown promise in this area. For instance, metal(II) complexes synthesized with the isomeric quinoline-2,3-dicarboxylic acid have been investigated as electrocatalysts. rsc.org

Two such complexes, a manganese(II) and a cobalt(II) complex, were found to increase the degradation rate of the dye methyl orange. rsc.org This enhanced degradation was linked to their electrocatalytic activity for the hydrogen evolution reaction from water. rsc.org These findings suggest that metal complexes of quinoline-dicarboxylic acids, by extension, could have potential applications in catalysis and environmental remediation. The rich coordination chemistry and the ability to form robust frameworks make these compounds interesting candidates for the development of new functional materials. rsc.orgresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

3-Phenylquinoline-2,4-dicarboxylic acid serves as a valuable intermediate in the synthesis of more elaborate molecular structures. Organic building blocks are fundamental, functionalized molecules that act as the primary components for the bottom-up assembly of complex molecular architectures. These building blocks are crucial in medicinal chemistry, organic synthesis, and materials science for creating supramolecular complexes, metal-organic frameworks, and other advanced materials. The dicarboxylic acid functionality of this quinoline (B57606) derivative allows for a variety of chemical transformations, such as esterification, amidation, and anhydride (B1165640) formation, enabling its integration into larger, more complex systems.

The presence of both a phenyl group and two carboxylic acid moieties on the quinoline core provides a unique combination of steric and electronic properties. This substitution pattern can influence the reactivity and conformational preferences of the molecule, which can be strategically exploited in multi-step syntheses. For instance, the carboxylic acid groups can be selectively reacted to introduce different functional groups, leading to the construction of dissymmetric molecules. This controlled functionalization is a key aspect of modern organic synthesis, allowing for the precise design and creation of target molecules with specific properties and functions.

Design of Functionalized Quinoline-Based Scaffolds with Tunable Properties

The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for developing compounds with tailored properties. The ability to introduce various functional groups onto the quinoline scaffold allows for the modulation of its electronic, optical, and biological characteristics. This compound is an exemplary platform for designing such functionalized scaffolds. The carboxylic acid groups can be converted into a wide range of other functional groups, including esters, amides, and heterocycles, thereby systematically altering the properties of the resulting molecule.

This tunability is particularly important in drug discovery and materials science. For example, by modifying the substituents on the quinoline core, researchers can optimize the binding affinity of a molecule to a biological target or adjust the light-absorbing and emitting properties of a material. The rigid quinoline backbone ensures that the appended functional groups are held in a well-defined spatial arrangement, which is crucial for achieving specific molecular recognition or charge-transfer properties.

Integration into Dye-Sensitized Solar Cell (DSSC) Complexes as Anchoring Ligands

In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor material, typically titanium dioxide (TiO₂). The dye molecule is anchored to the TiO₂ surface through a specific functional group, known as the anchoring ligand. Carboxylic acids are among the most effective anchoring groups due to their ability to form strong bonds with the TiO₂ surface, facilitating efficient electron transfer.

Table 1: Key Parameters in Dye-Sensitized Solar Cells

ParameterSymbolDescription
Open-Circuit VoltageVocThe maximum voltage available from a solar cell, occurring at zero current.
Short-Circuit CurrentJscThe current through the solar cell when the voltage across the cell is zero.
Fill FactorffThe ratio of the maximum power from the solar cell to the product of Voc and Jsc.
Power Conversion Efficiencyη (eta)The overall efficiency of the solar cell in converting light energy into electrical energy.

Development of Novel Polycyclic and Heterocyclic Systems

The synthesis of novel polycyclic and heterocyclic systems is a major focus of organic chemistry, as these structures are often found in natural products and pharmaceutically active compounds. This compound can serve as a precursor for the construction of more complex ring systems. The carboxylic acid groups can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core.

For example, through appropriate chemical transformations, the dicarboxylic acid could be converted into a cyclic anhydride or a di-amide, which could then undergo further reactions to build intricate polycyclic frameworks. The phenyl group at the 3-position can also influence the course of these cyclization reactions and can itself be a site for further functionalization to create even more complex heterocyclic structures. The development of efficient synthetic routes to such complex molecules is a continuous area of research, driven by the need for new materials and therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Phenylquinoline 2,4 Dicarboxylic Acid Derivatives

Exploration of Structural Features Influencing Molecular Recognition and Binding Affinities

Molecular recognition between a ligand, such as a derivative of 3-phenylquinoline-2,4-dicarboxylic acid, and its biological target is governed by a combination of electrostatic, hydrophobic, and steric interactions. SAR studies for this scaffold focus on dissecting the contribution of its core components: the quinoline (B57606) nucleus, the two carboxylic acid groups, and the phenyl substituent.

The dicarboxylic acid groups at the C2 and C4 positions are pivotal for molecular recognition, primarily through strong electrostatic interactions. Research on analogous quinoline carboxylic acids has demonstrated the essential role of the carboxylate moiety in forming salt bridges and hydrogen bonds with key amino acid residues in target proteins. For example, in studies of quinoline-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group was found to form a critical salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47), anchoring the inhibitor in the binding pocket nih.gov.

The presence of two carboxylic acid groups on the 3-phenylquinoline (B3031154) scaffold offers the potential for multiple, high-affinity interactions, which can significantly enhance binding potency. The spatial arrangement of these two acidic groups is critical for optimal interaction with complementary residues in a binding site.

Functionalization of these groups, typically through esterification, is a common strategy in medicinal chemistry. While the free carboxylic acid is often essential for potent biological activity, converting it to an ester can create a prodrug with improved oral absorption and membrane permeability nih.gov. Subsequent in vivo hydrolysis by esterases can then release the active dicarboxylic acid form.

The phenyl group at the C3 position plays a significant role in defining the binding affinity and selectivity of these derivatives. In many inhibitor designs, aromatic rings like this phenyl group function as a "cap" moiety, occupying hydrophobic regions within the active site of a target enzyme or receptor nih.govfrontiersin.org. The orientation and interactions of this group can be finely tuned through substitution.

SAR studies on related 2-phenylquinoline-4-carboxylic acid derivatives designed as histone deacetylase (HDAC) inhibitors have shown that modifications to the phenyl ring directly impact inhibitory activity nih.govfrontiersin.org. For instance, the introduction of electron-withdrawing groups like fluorine or chlorine, or small alkyl groups, can modulate the electronic properties and steric profile of the molecule, leading to altered binding affinities nih.gov.

The following table, derived from studies on analogous 2-phenylquinoline-4-carboxylic acid scaffolds, illustrates how substitutions on the phenyl ring can influence biological activity, providing a basis for the rational design of 3-phenylquinoline derivatives.

Compound SeriesPhenyl Ring Substitution (R Group)Relative Activity/PotencyReference
Phenylquinoline DerivativesUnsubstitutedBaseline nih.gov
Phenylquinoline DerivativesDi-fluoro substitutionIncreased activity nih.gov
Phenylquinoline DerivativesChlorine substitutionDecreased activity nih.gov
Phenylquinoline DerivativesMethyl substitutionReduced potency nih.gov
Phenylquinoline DerivativesMethoxy substitutionReduced potency nih.gov

This table presents generalized SAR trends observed in closely related phenylquinoline scaffolds to inform the potential design principles for this compound derivatives.

These findings suggest that the size and electronic nature of substituents on the 3-phenyl group are critical parameters for optimization. Small, electron-withdrawing groups may enhance interactions, while larger or electron-donating groups could be detrimental, depending on the specific topology of the target's binding pocket.

Rational Design Strategies for Quinoline Scaffolds Targeting Specific Molecular Interactions

Rational drug design for the this compound scaffold leverages SAR insights to create molecules that engage with a biological target in a predetermined manner. A primary strategy involves a structure-guided approach, where the known three-dimensional structure of the target protein is used to design inhibitors that form specific, high-affinity interactions nih.gov.

Key design strategies include:

Targeting Electrostatic Interactions: The quinoline-2,4-dicarboxylic acid core can be used as an anchor to engage with positively charged or polar residues (e.g., arginine, lysine, glutamine) in a binding site. The design process would focus on optimizing the orientation of the scaffold to maximize these crucial hydrogen bonding and salt bridge interactions nih.gov.

Optimizing Hydrophobic Interactions: The 3-phenyl group is systematically modified to achieve optimal van der Waals and hydrophobic interactions with nonpolar pockets in the target protein. This can involve exploring a range of substituents on the phenyl ring to improve potency and selectivity nih.govfrontiersin.org.

Scaffold Hopping and Bioisosteric Replacement: In some cases, the quinoline ring itself or the phenyl substituent can be replaced with other heterocyclic or aromatic systems to explore new interaction patterns, improve physicochemical properties, or escape existing patent landscapes.

Introduction of Novel H-Bonding Groups: A detailed analysis of the target's binding site may reveal opportunities for additional hydrogen bonds. Rational design can then involve strategically placing hydrogen bond donors or acceptors on the quinoline or phenyl rings to engage with specific residues like threonine or tyrosine, thereby increasing binding affinity nih.gov.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to accelerate the drug design process and deepen the understanding of SAR for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities nih.gov. For derivatives of this compound, various 2D and 3D molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) can be calculated. Statistical methods are then used to build a predictive model that can estimate the activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test experimentally nih.gov.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations can be used to place this compound derivatives into the active site of a target, providing a visual model of the binding pose nih.gov. These models help to:

Explain the experimentally observed SAR by identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Predict the binding affinity of novel derivatives.

Guide the rational design of new compounds by revealing how structural modifications might lead to improved interactions with the target protein.

By integrating these computational approaches with experimental synthesis and biological evaluation, researchers can more efficiently navigate the chemical space of this compound derivatives to develop compounds with desired biological profiles.

Q & A

Q. What are the standard synthetic routes for preparing 3-phenylquinoline-2,4-dicarboxylic acid, and what are the critical parameters affecting yield?

A common approach involves condensation reactions using precursors like substituted quinolines and dicarboxylic acid derivatives. For example, diethyl esters of quinoline dicarboxylates (e.g., diethyl 5-(1,3-dioxolan-2-yl)quinoline derivatives) can undergo hydrolysis under acidic or basic conditions to yield the dicarboxylic acid . Critical parameters include temperature (optimized to avoid side reactions), solvent polarity (to stabilize intermediates), and catalyst selection (e.g., polyphosphoric acid for cyclization). The Henkel reaction, known for concurrent dicarboxylic acid formation, may also apply, requiring precise control of reaction time and stoichiometry to minimize byproducts .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection: High-resolution intensity data from synchrotron sources.
  • Structure solution: Direct methods (SHELXS/SHELXD) for phase determination.
  • Refinement: Anisotropic displacement parameters and twin correction for improved accuracy . Challenges include managing twinning in crystals, which can be addressed using the TWIN/BASF commands in SHELXL .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 131–186 ppm for quinoline carbons and dicarboxylate groups) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 477) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for quinoline dicarboxylate derivatives?

Discrepancies in unit cell parameters or bond lengths may arise from:

  • Twinning : Use the HKLF 5 format in SHELXL to refine twinned data .
  • Disorder : Apply PART/SUMP restraints to model disordered groups.
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry . Comparative analysis with structurally analogous coordination polymers (e.g., benzene dicarboxylate-based MOFs) can provide reference metrics .

Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs)?

  • Ligand design : Utilize the nitrogen atom in the quinoline ring and carboxylate groups for coordination with metals like Zn2+^{2+} or Cu2+^{2+}.
  • Solvothermal synthesis : Adjust pH (4–6) to deprotonate carboxylates while preserving quinoline coordination.
  • Post-synthetic modification : Functionalize the phenyl group for enhanced porosity or catalytic activity, as seen in analogous MOF systems .

Q. How can researchers design experiments to study enzyme inhibition using quinoline dicarboxylates?

  • Competitive inhibition assays : Use pyridine-2,4-dicarboxylic acid (Ki = 75 μM) as a structural analog to test binding affinity for enzymes like LigI .
  • Dose-response curves : Fit data to the Michaelis-Menten equation with inhibitors to calculate KiK_i values.
  • Structural docking : Compare binding modes with X-ray crystallography data of enzyme-inhibitor complexes .

Q. What methodologies address conflicting data in pharmacological studies of quinoline dicarboxylates?

  • Mechanistic studies : Differentiate between direct enzyme inhibition and indirect effects (e.g., altered neurotransmitter reuptake, as seen in GABA/glutamate systems) using isotopically labeled analogs .
  • Control experiments : Include nipecotic acid (a GABA reuptake inhibitor) to isolate contributions from transport vs. enzymatic pathways .

Methodological Notes

  • Safety protocols : Handle dicarboxylic acids with PPE (gloves, goggles) due to irritancy risks .
  • Data reproducibility : Validate synthetic routes with triplicate trials and report yield ranges (e.g., 60–75% for ester hydrolysis steps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.